2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride
Overview
Description
“2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a sulfonyl chloride group and an oxazole ring .Scientific Research Applications
Oxazole-sulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as oxazoles, thiazoles, and pyrroles. It has also been used in the synthesis of 1,3-dihydro-2H-benzimidazole derivatives, as well as in the synthesis of 1,3-dihydro-2H-benzimidazole-4-ones. In addition, it has been used in the synthesis of amino acid derivatives, such as 2-amino-4-chloro-6-methyl-3-oxo-5-phenyl-2,3-dihydro-1H-benzimidazole-1-carboxylic acid ethyl ester.
Mechanism of Action
Target of Action
The primary target of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chloride is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes. The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition disrupts the enzyme’s normal function, leading to changes in the physiological processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrase II affects various biochemical pathways. These enzymes are involved in important physiological processes such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The inhibition of human carbonic anhydrase II by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chlorideonyl chloride in laboratory experiments include its low cost, its ease of use, and its high reactivity. It is also relatively stable in air and can be stored for long periods of time without significant degradation. The main limitation of using 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chlorideonyl chloride in laboratory experiments is its toxicity. It should be handled with care and protective equipment should be worn when handling the compound.
Future Directions
Given the potential applications of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chlorideonyl chloride in the synthesis of a variety of heterocyclic compounds, future research should focus on developing new and more efficient methods of synthesis. Additionally, further research should be conducted to determine the biochemical and physiological effects of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chlorideonyl chloride on humans and other animals. Finally, further research should be conducted to explore the potential applications of 2-(1,2-Oxazol-5-yl)benzene-1-sulfonyl chlorideonyl chloride in the synthesis of pharmaceuticals and other organic compounds.
properties
IUPAC Name |
2-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEYKLPFXXZHEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87488-64-0 | |
Record name | 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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